2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that features an imidazole ring substituted with an allyl group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol with chloroacetamide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The allyl and p-tolyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors due to its imidazole ring, which is known to bind to metal ions and participate in various biochemical processes. The allyl and p-tolyl groups may also contribute to its activity by enhancing its binding affinity or modulating its chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
1-allyl-2-thioacetamide: Lacks the imidazole ring and p-tolyl group.
5-(p-tolyl)-1H-imidazole-2-thiol: Lacks the allyl group and thioacetamide moiety.
2-allyl-1H-imidazole: Lacks the p-tolyl group and thioacetamide moiety.
Uniqueness
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the combination of its structural features, which include an imidazole ring, an allyl group, a p-tolyl group, and a thioacetamide moiety. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-3-8-18-13(12-6-4-11(2)5-7-12)9-17-15(18)20-10-14(16)19/h3-7,9H,1,8,10H2,2H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQFHNXNUWAQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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